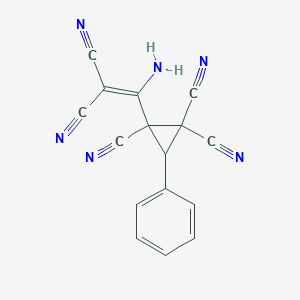![molecular formula C17H15N3O2 B11454412 4-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B11454412.png)
4-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide: is a chemical compound with an intriguing structure. Let’s break it down:
- The core structure consists of a pyrido[1,2-a]pyrimidine scaffold, which is a fused heterocyclic system.
- The compound bears a benzamide functional group, which is attached to the pyrido[1,2-a]pyrimidine ring.
- The methyl groups at positions 4 and 8 add further complexity.
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. Here’s one possible approach:
Condensation Reaction:
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale synthesis.
Chemical Reactions Analysis
Reactions::
Oxidation: The compound may undergo oxidation reactions, especially at the pyrimidine ring.
Reduction: Reduction of the carbonyl group (4-oxo) could yield a corresponding alcohol.
Substitution: Substitution reactions at the benzamide nitrogen or other positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) under appropriate conditions.
- Oxidation: 4-methyl-N-(8-methyl-4-hydroxy-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide.
- Reduction: 4-methyl-N-(8-methyl-4-hydroxy-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (alcohol form).
Scientific Research Applications
This compound has diverse applications:
Medicine: It may exhibit antiviral or other pharmacological properties.
Chemistry: As a building block for more complex molecules.
Biology: Investigating its effects on cellular processes.
Mechanism of Action
The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets, possibly related to the pyrimidine ring.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers often compare this compound with related pyrimidine derivatives. Its uniqueness lies in the combination of the pyrido[1,2-a]pyrimidine core and the benzamide moiety.
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-methyl-N-(8-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C17H15N3O2/c1-11-3-5-13(6-4-11)16(21)19-14-10-18-15-9-12(2)7-8-20(15)17(14)22/h3-10H,1-2H3,(H,19,21) |
InChI Key |
BWANGHJRZXFGDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN=C3C=C(C=CN3C2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-ethylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B11454332.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3,4,5-trimethoxybenzamide](/img/structure/B11454343.png)
![methyl [4,7-bis(4-fluorophenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11454344.png)
![1-[(2,5-Dimethoxyphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B11454354.png)
![1-(3-chlorophenyl)-7-(3,4-dihydroxy-2,5-dimethoxyphenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11454365.png)
![4,4-dimethyl-15-methylsulfanyl-8-phenyl-13-piperidin-1-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene](/img/structure/B11454375.png)
![1-(3-chlorophenyl)-7-[4-(methoxycarbonyl)phenyl]-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11454379.png)
![Ethyl 3-[1-(4-chlorophenyl)cyclopentaneamido]-1H-indole-2-carboxylate](/img/structure/B11454392.png)
![6-(4-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B11454404.png)
![Benzyl {1-[(5-bromo-2-propoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B11454407.png)

![1-(2-Chloro-5-nitrophenyl)-2-{[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B11454417.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(2-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B11454423.png)
![4-(4-chlorophenyl)-1-methyl-6-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11454429.png)
